5-hydrazino-1-propyl-1H-pyrazole 5-hydrazino-1-propyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16424192
InChI: InChI=1S/C6H12N4.2ClH/c1-2-5-10-6(9-7)3-4-8-10;;/h3-4,9H,2,5,7H2,1H3;2*1H
SMILES:
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11 g/mol

5-hydrazino-1-propyl-1H-pyrazole

CAS No.:

Cat. No.: VC16424192

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

5-hydrazino-1-propyl-1H-pyrazole -

Specification

Molecular Formula C6H14Cl2N4
Molecular Weight 213.11 g/mol
IUPAC Name (2-propylpyrazol-3-yl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C6H12N4.2ClH/c1-2-5-10-6(9-7)3-4-8-10;;/h3-4,9H,2,5,7H2,1H3;2*1H
Standard InChI Key APRKIEKJQWMVPV-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC=N1)NN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Molecular Properties

PropertyFree Base Dihydrochloride Salt
Molecular FormulaC₆H₁₃ClN₄C₆H₁₄Cl₂N₄
Molecular Weight176.65 g/mol213.11 g/mol
Canonical SMILESCCCN1C(=CC=N1)NNCCCN1C(=CC=N1)NN.Cl.Cl
PubChem CID-126965413

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar ring geometries with bond angles near 120° between adjacent atoms . The hydrazino group (-NH-NH₂) introduces hydrogen-bonding capabilities, potentially enhancing solubility in polar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway includes:

  • Formation of Pyrazole Core: Reacting propylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-propyl-1H-pyrazole .

  • Hydrazine Functionalization: Electrophilic substitution at position 5 using hydrazine hydrate in ethanol at 60–80°C introduces the hydrazino group.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C for cyclization

  • Catalyst: HCl or H₂SO₄ for protonating intermediates

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (reported 30–50% for analogous compounds) . Post-synthesis purification involves:

  • Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted starting materials .

  • Crystallization: Cooling saturated solutions in ethanol yields high-purity crystals.

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated 120–140°C based on structurally similar pyrazoles .

  • Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: ~20 mg/mL). The dihydrochloride salt exhibits higher aqueous solubility (>50 mg/mL) due to ionic dissociation.

Reactivity Profile

  • Nucleophilic Sites: The hydrazino group undergoes condensation with aldehydes/ketones to form hydrazones .

  • Electrophilic Substitution: Bromination at position 4 occurs under mild conditions (HBr/H₂O₂).

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